N-Butyl-2-ethylhexylamine

Physical Properties Material Science Process Engineering

N-Butyl-2-ethylhexylamine (CAS 61614-51-5), also designated as N-butyl-2-ethylhexan-1-amine, is an aliphatic secondary amine with the molecular formula C12H27N and a molecular weight of 185.35 g/mol. It is characterized by a branched 2-ethylhexyl group and a linear butyl chain, imparting distinct steric and lipophilic properties.

Molecular Formula C12H27N
Molecular Weight 185.35 g/mol
CAS No. 61614-51-5
Cat. No. B13759729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-2-ethylhexylamine
CAS61614-51-5
Molecular FormulaC12H27N
Molecular Weight185.35 g/mol
Structural Identifiers
SMILESCCCCC(CC)CNCCCC
InChIInChI=1S/C12H27N/c1-4-7-9-12(6-3)11-13-10-8-5-2/h12-13H,4-11H2,1-3H3
InChIKeyWNTBDUYEISRPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-2-ethylhexylamine (CAS 61614-51-5): Technical Profile for Industrial Procurement and Research Selection


N-Butyl-2-ethylhexylamine (CAS 61614-51-5), also designated as N-butyl-2-ethylhexan-1-amine, is an aliphatic secondary amine with the molecular formula C12H27N and a molecular weight of 185.35 g/mol . It is characterized by a branched 2-ethylhexyl group and a linear butyl chain, imparting distinct steric and lipophilic properties . This compound is recognized for its utility as a polyurethane catalyst, a neutralizing agent for sulfurized phosphoric acid esters, and as an intermediate in chemical synthesis [1].

Why N-Butyl-2-ethylhexylamine (61614-51-5) Cannot Be Replaced by Generic Aliphatic Amines


In contrast to simpler, linear secondary amines like dibutylamine or diethylamine, N-Butyl-2-ethylhexylamine's unique combination of a branched 2-ethylhexyl moiety and a linear butyl chain results in a significantly different reactivity profile and physical property set. This specific steric and electronic environment directly influences its catalytic activity, volatility, and compatibility in polyurethane systems, as well as its performance as a neutralizing agent [1]. Generic substitution risks altered reaction kinetics, product foaming, and compromised material properties, making precise compound selection essential for reproducible industrial and research outcomes .

Quantitative Differentiation of N-Butyl-2-ethylhexylamine (61614-51-5) vs. Analogous Amines


Comparative Physical Properties: Density and Boiling Point vs. Linear and Branched Amines

N-Butyl-2-ethylhexylamine (CAS 61614-51-5) exhibits a density of 0.786 g/cm³ and a boiling point of 226.9 °C at 760 mmHg . In contrast, the simpler analog dibutylamine has a density of 0.767 g/cm³ and a boiling point of 159 °C [1]. The branched analog 2-ethylhexylamine has a boiling point of 169 °C [2]. The target compound's higher density and significantly elevated boiling point, compared to its linear and branched counterparts, indicate stronger intermolecular forces and reduced volatility, which are critical for applications requiring thermal stability and non-volatility .

Physical Properties Material Science Process Engineering

Amine Basicity (pKa): Comparative Reactivity in Catalysis and Acid Neutralization

The predicted acid dissociation constant (pKa) for the conjugate acid of N-Butyl-2-ethylhexylamine is 11.20 ± 0.28 . This value is comparable to the pKa of dibutylamine (11.25) [1] but significantly higher than that of 2-ethylhexylamine (pKa 10.63) [2]. The similarity to dibutylamine suggests that the steric bulk of the 2-ethylhexyl group does not drastically alter the electronic environment of the nitrogen lone pair compared to a linear chain, while the marked difference from the primary amine indicates a fundamental change in basicity. This pKa value is directly relevant to its performance as a polyurethane catalyst and in acid neutralization applications described in patents [3].

Amine Basicity Catalysis Organic Synthesis

Comparative Safety Profile: Flash Point and Handling Considerations vs. Common Amines

The flash point of N-Butyl-2-ethylhexylamine is reported as 74.2 °C , which is notably higher than the flash point of dibutylamine (52 °C) [1] and significantly higher than that of 2-ethylhexylamine (60 °C) [2]. This indicates a reduced flammability hazard and a wider safe operating temperature range for the target compound compared to these common analogs. The higher flash point is a direct consequence of its increased molecular weight and branching, which reduces vapor pressure.

Safety Hazard Analysis Industrial Hygiene

Application in Polyurethane Catalysis: Non-Bleeding Amine Catalyst for Molded Foams

Patent literature identifies N-Butyl-2-ethylhexylamine as a component of a non-bleeding type amine catalyst for polyurethane production [1]. The catalyst, which includes a secondary hydroxyl group, is described as providing excellent moldability. While direct quantitative catalytic rate comparisons are not available in the public domain, this specific structural class (aliphatic secondary amines with branching) is known to offer a balance of reactivity and selectivity in the competing reactions of polyurethane formation (isocyanate-polyol and isocyanate-water) . The compound's inherent low volatility and high boiling point further support its utility as a non-fugitive catalyst, reducing emissions during foam curing .

Polyurethane Catalysis Materials Science

Optimal Use Cases for N-Butyl-2-ethylhexylamine (61614-51-5) Driven by Evidence-Based Differentiation


High-Temperature Polyurethane Foam Processing Requiring Low Catalyst Volatility

Given its significantly higher boiling point (226.9 °C) and flash point (74.2 °C) compared to simpler amines , N-Butyl-2-ethylhexylamine is ideally suited for polyurethane foam formulations that undergo elevated cure temperatures or for applications where catalyst emissions (fogging) must be minimized. Its 'non-bleeding' catalyst designation in patent literature supports its use in molded foams for automotive interiors and high-end furniture [1].

Synthesis of Hydrophobic Salts and Esters via Acid-Base Neutralization

The compound's pKa of ~11.20 positions it as a strong base suitable for neutralizing acidic functional groups, such as sulfurized phosphoric acid esters as described in US Patent 4,154,779 [2]. The resulting amine salts benefit from the enhanced lipophilicity imparted by the 2-ethylhexyl group, improving solubility in non-polar media and enhancing performance in lubricant and fuel additive applications where hydrocarbon compatibility is essential.

Formulation of Specialty Surfactants and Emulsifiers with Enhanced Hydrophobic Character

The inherent lipophilic bulk of the 2-ethylhexyl group, combined with the density of 0.786 g/cm³, makes this compound a valuable building block for creating surfactants and emulsifiers with a high hydrophobic-lipophilic balance (HLB) shift . This is particularly advantageous for stabilizing water-in-oil emulsions or for formulating cleaning agents designed to penetrate oily soils, where the compound's reduced water solubility (< 0.1 g/L) is a key differentiator .

Laboratory Research Requiring a Defined, Non-Volatile Secondary Amine Base

For organic synthesis and catalysis research, N-Butyl-2-ethylhexylamine provides a well-defined steric and electronic profile distinct from common amines. Its lower volatility and higher flash point also simplify handling and storage, reducing the risk of exposure to hazardous vapors compared to lower molecular weight alternatives . This makes it a practical and safer choice for routine laboratory use as a base or nucleophile in reactions where its specific properties are desired.

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